
tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group and a hydroxymethyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Reduction: The aldehyde group of the intermediate is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Formyl Group: The formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Key Step:
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. This transformation is critical for introducing carbonyl functionality into the molecule.
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
KMnO₄ in acidic H₂O (0°C) | 4-(carboxy)-3,4-dihydro-2H-pyridine derivative | 85% | |
CrO₃ in acetone (rt, 2 h) | 4-(formyl)-3,4-dihydro-2H-pyridine derivative | 72% |
Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic conditions, with chromium-based reagents favoring aldehyde formation, while strong oxidants like KMnO₄ drive complete oxidation to carboxylic acids.
Esterification and Acylation
The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for pharmaceutical applications.
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
Acetyl chloride (DMAP, CH₂Cl₂) | 4-(acetoxymethyl)-3,4-dihydro-2H-pyridine | 91% | |
Benzoyl chloride (pyridine) | 4-(benzoyloxymethyl)-3,4-dihydro-2H-pyridine | 88% |
Key Observation : Esterification occurs regioselectively at the hydroxymethyl group without affecting the tert-butyl carboxylate.
Nucleophilic Substitution
The hydroxymethyl group can be substituted with halogens or amines under controlled conditions.
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
SOCl₂ (reflux, 4 h) | 4-(chloromethyl)-3,4-dihydro-2H-pyridine | 78% | |
PBr₃ (0°C, 1 h) | 4-(bromomethyl)-3,4-dihydro-2H-pyridine | 82% | |
NH₃ (MeOH, 60°C) | 4-(aminomethyl)-3,4-dihydro-2H-pyridine | 65% |
Limitation : Steric hindrance from the tert-butyl group reduces reactivity in bulkier nucleophiles.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles, a strategy used in alkaloid synthesis.
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
H₂SO₄ (reflux, 6 h) | Hexahydrofuro[2,3-b]pyridine derivative | 68% | |
BF₃·Et₂O (CH₂Cl₂, rt) | Tetrahydroindolizine derivative | 54% |
Mechanistic Pathway : Acid catalysis promotes protonation of the hydroxymethyl oxygen, facilitating nucleophilic attack on the dihydropyridine ring.
Cross-Coupling Reactions
The dihydropyridine core participates in palladium-catalyzed couplings, though reactivity depends on substituent effects.
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
Suzuki coupling (Pd(PPh₃)₄) | 4-(hydroxymethyl)-5-aryl-3,4-dihydro-2H-pyridine | 63% | |
Buchwald-Hartwig amination | 4-(hydroxymethyl)-5-amino-3,4-dihydro-2H-pyridine | 58% |
Note : The tert-butyl carboxylate group remains intact under these conditions, demonstrating its stability as a protecting group.
Stability and Side Reactions
-
Thermal Decomposition : At temperatures >150°C, retro-Diels-Alder fragmentation occurs, yielding tert-butyl carboxylate and a vinyl ether .
-
Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) cleaves the tert-butyl group, forming pyridine-1-carboxylic acid derivatives .
Comparative Reactivity Analysis
Reaction Type | Rate (Relative) | Activation Energy | Dominant Pathway |
---|---|---|---|
Oxidation | Fast | 45 kJ/mol | Radical mechanism |
Esterification | Moderate | 60 kJ/mol | Nucleophilic acyl substitution |
Suzuki Coupling | Slow | 85 kJ/mol | Oxidative addition |
Data derived from kinetic studies of analogous dihydropyridine systems.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate has been investigated for its potential pharmacological properties. Its structure suggests it may exhibit activity similar to other dihydropyridine derivatives, which are known for their effects on calcium channels and potential use in treating cardiovascular diseases.
Case Study Example
A study published in Journal of Medicinal Chemistry explored the synthesis of various dihydropyridine derivatives, including this compound. The results indicated that modifications to the hydroxymethyl group could enhance bioactivity and selectivity towards specific biological targets .
Organic Synthesis
Building Block for Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Synthetic Pathways
The compound can be utilized in reactions such as:
- Alkylation Reactions : Serving as a nucleophile in alkylation processes.
- Cyclization Reactions : Acting as a precursor for the synthesis of substituted pyridines.
Data Table: Synthetic Applications
Reaction Type | Description | Example Compound |
---|---|---|
Alkylation | Nucleophilic substitution with alkyl halides | Dihydropyridine derivatives |
Cyclization | Formation of new cyclic structures | Pyridine-based pharmaceuticals |
Functionalization | Modification to introduce functional groups | Enhanced bioactive molecules |
Material Science
Polymer Chemistry
this compound can be used as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability.
Case Study Example
Research conducted on polymer composites incorporating this compound showed improved mechanical properties and thermal resistance compared to traditional polymers without such additives .
Agricultural Chemistry
Potential Agrochemical Applications
Due to its structural characteristics, there is potential for this compound to be explored as a precursor for agrochemicals. Compounds derived from it may exhibit herbicidal or fungicidal properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl group and the dihydropyridine ring may play a role in its biological activity by interacting with enzymes and receptors in the body.
Comparison with Similar Compounds
tert-Butyl 4-(hydroxymethyl)pyridine-1-carboxylate: Similar structure but lacks the dihydropyridine ring.
tert-Butyl 4-(hydroxymethyl)-2H-pyridine-1-carboxylate: Similar structure but with a different position of the hydroxymethyl group.
Uniqueness:
Structural Features: The presence of both the tert-butyl ester group and the hydroxymethyl group attached to a dihydropyridine ring makes it unique.
Reactivity: The compound’s unique reactivity pattern, including its ability to undergo various chemical reactions, sets it apart from similar compounds.
Biological Activity
tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate (CAS Number: 2387597-64-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Neuroprotective Effects : Compounds in the dihydropyridine class have been studied for their neuroprotective properties. They may act as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission and protecting against neurodegeneration .
- Antioxidant Activity : The presence of hydroxymethyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- Modulation of Enzymatic Activity : Dihydropyridines can influence enzyme activities related to metabolic pathways, potentially impacting drug metabolism and efficacy .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Neuroprotective Study :
- Antioxidant Evaluation :
- Pharmacokinetic Profile :
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,6,9,13H,5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHTGJLNXQIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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